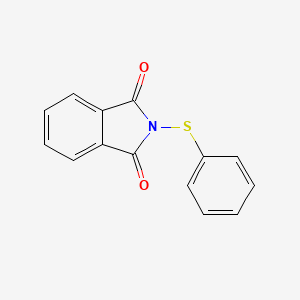

N-(Phenylthio)phthalimide

概要

説明

N-(Phenylthio)phthalimide is an N-substituted phthalimide. It is used as a sulphenylating agent .

Synthesis Analysis

The synthesis of this compound has been reported . The title compound this compound has been synthesized and characterized by FT-IR, NMR, and X-ray single-crystal determination .Molecular Structure Analysis

The compound crystallizes in the triclinic sp. gr. Pbar 1 with Z = 2. The title compound is not planar. The dihedral angle between the phthalimide and phenyl ring systems is 77.41 (8)° . The this compound molecule contains a total of 29 bond(s). There are 20 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis

To a stirred solution of 55 gm (0.5 mole) of benzene thiol in 300 ml of η -pentane at 0°C is added chlorine gas until an assay (GC) of the resulting red-orange solution shows quantitative conversion to the sulfenyl chloride. The reaction usually requires about 39 gm (0.6 mole) of chlorine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.29. It is a white to light yellow powder to crystal. It has a melting point of 161.0 to 166.0 °C .科学的研究の応用

Crystal Structure Analysis : N-(Phenylthio)phthalimide has been synthesized and characterized using techniques like FT-IR, NMR, and X-ray single-crystal determination. The compound is not planar, and its crystal structure is stabilized by intermolecular π...π and C–H...π interactions (Tanak et al., 2018).

Organic Synthesis Applications : It has been used in the synthesis of N-(trifluoromethylthio)phthalimide, a reagent for trifluoromethylthiolation, reacting readily with boronic acids and alkynes under copper catalysis. This demonstrates its potential in organic synthesis, pharmaceutical, and agrochemical research (Pluta et al., 2014).

Hypolipidemic and Anti-Inflammatory Activities : Some N-substituted cyclic imides, including N-phenylphthalimide, have shown potential as hypolipidemic agents, reducing plasma cholesterol and triglyceride levels. They have also exhibited acute anti-inflammatory activity in mice (Assis et al., 2014).

Inhibitor of Nematode Enzymes : this compound has been identified as an inhibitor of nematode trehalose-6-phosphate phosphatases, acting as a suicide inhibitor that conjugates a cysteine residue in the enzyme's active site. This suggests its potential use in controlling parasitic nematodes (Cross et al., 2019).

α-Glucosidase Inhibitors : N-Phenylphthalimide derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which could represent a new group of such inhibitors (Pluempanupat et al., 2007).

Photochemistry and N-Heterocycle Synthesis : Phthalimide photochemistry, including reactions initiated by both intermolecular and intramolecular SET from silicon-containing electron donors to excited states of phthalimides, has been used for N-heterocycle synthesis (Yoon & Mariano, 2001).

Materials Science : Phthalimide–thiophene copolymers, including those with this compound, have been synthesized for applications in OFETs, LEFETs, and NIR PLEDs, demonstrating their utility in electronic devices (Steckler et al., 2014).

Anticonvulsant Activity : N-Phenylphthalimides have been synthesized and evaluated for anticonvulsant activity, showing potential in this area (Więcek & Kieć‐Kononowicz, 2009).

Catalytic Asymmetric Sulfenylation : It has been used for the catalytic asymmetric sulfenylation of unprotected 3-substituted oxindoles, yielding optically active 3-phenylthiooxindoles (Cai et al., 2012).

Anticancer Drug Development : Phthalimide derivatives, including this compound, have been explored for their potential in anticancer drug development (Donarska et al., 2021).

作用機序

Target of Action

The primary target of N-(Phenylthio)phthalimide is the Trehalose-6-Phosphate Phosphatase (TPP) enzyme found in many plants and pathogens . This enzyme plays a crucial role in the formation of trehalose, a type of sugar .

Mode of Action

This compound acts as an inhibitor of the TPP enzyme . It has been reported to suppress the normal growth of nematodes by inhibiting the activity of TPP . The compound has a similar secondary structure and a conserved cysteine residue (Cys356) to nematodes .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of trehalose . It reduces the production of trehalose, glucose, and the activity of TPP, but increases the content of Trehalose-6-Phosphate and the activity of Trehalose-6-Phosphate Synthase (TPS) . The expression of TRI1, TRI4, TRI5, TRI6, and TPP genes are downregulated, while the TPS gene is upregulated .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of TPP by this compound leads to a decrease in the production of trehalose and glucose, and a reduction in the activity of TPP . This results in the suppression of the normal growth of nematodes .

Safety and Hazards

When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

将来の方向性

特性

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

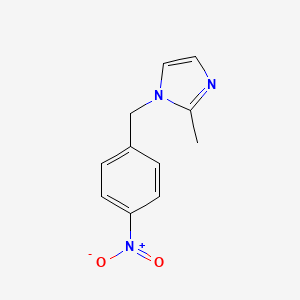

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)